molecular formula C24H23N3O5S B3004317 N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922035-36-7

N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B3004317
CAS No.: 922035-36-7
M. Wt: 465.52
InChI Key: ZCRHHLUVESVBLD-UHFFFAOYSA-N
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Description

N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide (CAS: 922035-36-7) is a sulfonamide-containing dibenzo-oxazepine derivative with a molecular formula of C24H23N3O5S and a molecular weight of 465.5 g/mol. Its structure features a central dibenzo[b,f][1,4]oxazepine ring system substituted with a methyl group at position 8, an 11-keto group, and a sulfamoyl-linked phenylisobutyramide moiety at position 2.

Properties

IUPAC Name

2-methyl-N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-14(2)23(28)25-16-5-8-18(9-6-16)33(30,31)27-17-7-11-21-19(13-17)24(29)26-20-12-15(3)4-10-22(20)32-21/h4-14,27H,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHHLUVESVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor and blocks its activity, thereby modulating the neurotransmission of dopamine, a neurotransmitter that plays a crucial role in motor control, motivation, reward, and the regulation of mood.

Result of Action

By inhibiting the Dopamine D2 receptor, the compound can modulate dopaminergic neurotransmission in the CNS. This can lead to a variety of effects, depending on the specific context and the other signaling pathways involved. For instance, it may have potential therapeutic applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.

Biological Activity

N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that exhibits significant biological activity, particularly in the realms of antimalarial and anticancer research. Its unique structure combines features of sulfonamides and dibenzo[b,f][1,4]oxazepin derivatives, which are known for their diverse pharmacological properties.

Structural Overview

The compound's structure includes:

  • A dibenzo[b,f][1,4]oxazepin core.
  • An 8-methyl group and an 11-oxo group that contribute to its chemical reactivity.
  • A sulfamoyl group linked to a phenyl ring.

The molecular formula is C22H24N2O3S, with a molecular weight of approximately 396.50 g/mol.

The biological activity of N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific kinases such as c-Abl tyrosine kinase, which is implicated in certain cancers. Inhibition of this kinase can disrupt signaling pathways that promote tumor growth and survival.

Antimalarial Activity

Compounds similar to N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide have shown promising antimalarial effects. For instance, studies have indicated that derivatives within this class can effectively inhibit the growth of Plasmodium species in vitro.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has demonstrated the ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. Specifically, the inhibition of c-Abl kinase leads to reduced proliferation and increased apoptosis in cancer cells.

In Vitro Studies

A series of in vitro experiments have assessed the cytotoxic effects of this compound on different cancer cell lines. For example:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction via c-Abl inhibition
HeLa20.5Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide and its biological targets. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in its binding affinity to enzymes involved in cancer progression.

Potential Applications

Given its biological activity, N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide holds promise for development as a therapeutic agent against malaria and various cancers. Its unique structural features could inspire further research into related compounds for broader therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit c-Abl tyrosine kinase, which plays a critical role in various cancers. This inhibition disrupts cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Structural analogs have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimalarial Effects

Another area of interest is the potential antimalarial activity of this compound. Preliminary studies suggest that it may inhibit malaria parasites effectively, similar to other compounds within its structural class .

Synthesis and Development

The synthesis of N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dibenzo Structure : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Oxidation reactions are employed to introduce the oxo group, while sulfamoyl and isobutyramide moieties are attached through nucleophilic substitution reactions .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityInhibition of c-Abl tyrosine kinase led to reduced proliferation in cancer cell lines.
Study BAntimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; mechanism involves disruption of cell wall synthesis.
Study CAntimalarial EffectsSignificant inhibition of Plasmodium falciparum in vitro; suggests potential for further development as an antimalarial agent .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects: The compound has a sulfamoyl-phenylisobutyramide group at position 2, whereas derivatives like 8c (from ) feature acetamide groups at position 5.
  • Core Modifications : Unlike the 8-methyl group in the target compound, derivatives such as 8-chloro-11-oxo () introduce halogen atoms, which may alter metabolic stability and lipophilicity .
  • Synthetic Efficiency : The 83% yield of 8c suggests optimized reaction conditions compared to lower yields (e.g., 42% for pyrazine-substituted analogs in ), highlighting the impact of electron-withdrawing groups on reaction efficacy .

Thiazepine vs. Oxazepine Analogs

Thiazepine derivatives (e.g., 40 and 41 in ) replace the oxygen atom in the oxazepine core with sulfur. This substitution increases molecular weight and polarizability, as seen in N-(3-chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (40) (HRMS m/z 425.0725). Such changes may enhance receptor affinity but reduce solubility due to sulfur’s larger atomic radius .

Sulfonamide-Linked Heterocycles

Compounds like F732-0208 () share the sulfamoyl-phenyl moiety but differ in the amide group (propanamide vs. isobutyramide). The branched isobutyramide in the target compound likely improves metabolic stability by resisting enzymatic hydrolysis compared to linear chains .

Pharmacological and Physicochemical Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s benzamide derivative increases electron deficiency, which could enhance binding to electron-rich receptor sites but may also reduce oral bioavailability .
  • Halogenation : Chloro and fluoro substituents (e.g., ) improve membrane permeability and prolong half-life via reduced cytochrome P450 metabolism .

Q & A

Q. What methodologies ensure reproducibility in multi-step synthesis across labs?

  • Methodological Answer : Adopt a "digital twin" approach using AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction parameters and predict deviations. Share raw datasets (e.g., HPLC chromatograms, kinetic profiles) via open-access repositories, and standardize protocols using CRDC guidelines for chemical engineering design () .

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